REACTION_SMILES
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[CH3:19][S:20]([CH3:21])=[O:22].[Cl-:16].[Na+:17].[O:1]=[c:2]1[c:3]2[n:4]([nH:5][cH:6][c:7]1[C:8]([O:9][CH2:10][CH3:11])=[O:12])[cH:13][cH:14][cH:15]2.[OH2:18]>>[O:1]=[c:2]1[c:3]2[n:4]([nH:5][cH:6][cH:7]1)[cH:13][cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]n2cccc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=c1cc[nH]n2cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |